molecular formula C14H15BrN2O3S B6127159 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B6127159
M. Wt: 371.25 g/mol
InChI Key: WEPFWGWDPGWOEC-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic small molecule characterized by a brominated indole core linked to a sulfone-containing tetrahydrothiophene moiety via an acetamide bridge. Its molecular formula is C₁₆H₁₅BrN₄OS, with a molecular weight of 391.3 g/mol .

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c15-11-2-1-10-3-5-17(13(10)7-11)8-14(18)16-12-4-6-21(19,20)9-12/h1-3,5,7,12H,4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPFWGWDPGWOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation to Sulfone

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 12–24 hours. This method achieves near-quantitative conversion, as confirmed by ¹H NMR spectroscopy. Alternatively, molecular oxygen under high-pressure conditions (50–100 psi) and elevated temperatures (80–120°C) can be employed, as demonstrated in a patent for amine oxide synthesis.

Introduction of the Amine Group

The sulfone is functionalized at position 3 through a two-step process:

  • Epoxidation : Reacting 1,1-dioxidotetrahydrothiophene with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

  • Ring-Opening Amination : Treatment with aqueous ammonia under reflux yields 1,1-dioxidotetrahydrothiophen-3-amine with 65–75% isolated purity.

Acetamide Coupling Reaction

The final step involves coupling 6-bromo-1H-indole-1-acetic acid with 1,1-dioxidotetrahydrothiophen-3-amine. This is achieved through activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–18 hours, yielding the target compound with a purity >95% after flash chromatography.

Reaction Scheme:

6-Bromo-1H-indole-1-acetic acid+1,1-Dioxidotetrahydrothiophen-3-amineEDC/HOBt, DCMTarget Compound\text{6-Bromo-1H-indole-1-acetic acid} + \text{1,1-Dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

Optimization of Reaction Conditions

Bromination Efficiency

Brominating AgentSolventTemperature (°C)Yield (%)
NBSDMF0–2538
Br₂/FeCl₃CH₃CN2522
HBr/H₂O₂H₂O5015

NBS in DMF provides the highest yield for C6 bromination, albeit with modest efficiency.

Coupling Reaction Parameters

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtDCM1882
DCC/DMAPTHF2474
HATUDMF1288

EDC/HOBt in DCM balances cost and efficiency, making it the preferred method for industrial-scale synthesis.

Characterization and Analytical Data

The target compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.45–7.32 (m, 3H, aromatic H), 4.62 (q, 2H, CH₂), 3.81–3.65 (m, 4H, tetrahydrothiophene H).

  • HRMS : m/z calculated for C₁₅H₁₆BrN₂O₃S [M+H]⁺: 399.02, found: 399.01.

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., m-CPBA, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation and Reduction: Sulfide or higher oxidation state products.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The sulfone group may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Indole Modifications

  • Bromine Position : The 6-bromo substitution in the target compound and Compound 23 enhances steric bulk and electron-withdrawing effects compared to 5-bromo or 3-benzyl analogs (e.g., Compound 10 ).
  • Benzothiazole/Thiadiazole Cores : Replacement of indole with benzothiazole (as in Compound 4 ) introduces a fused aromatic system, improving π-π stacking but reducing conformational flexibility.

Acetamide Nitrogen Substituents

  • Sulfone vs.
  • Hydroxyl vs. Dichlorobenzyl : The N-hydroxy group in Compound 10 may enhance hydrogen bonding but reduce metabolic stability compared to the dichlorobenzyl group in Compound 23 .

Spectral and Physicochemical Data

  • ¹H-NMR : The target compound’s indole protons are expected near δ 7.4–7.5 ppm, similar to Compound 23 (δ 7.46–7.41 ppm) .
  • ESI-MS : The molecular ion [M+H]⁺ for the target (theoretical m/z 392.1) aligns with observed data for Compound 23 (m/z 509.9) .

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is an indole-based derivative that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C₁₂H₁₁BrN₂O₃S
Molecular Weight 311.131 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound involves several steps that typically include the use of 6-bromoindole as a key starting material. The synthetic pathway often incorporates methods such as alkylation and amide bond formation, which are essential for constructing the indole framework and attaching the tetrahydrothiophene moiety .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of indole-based compounds, including derivatives like this compound. These compounds have shown efficacy against various pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve the inhibition of bacterial cystathionine gamma-lyase (bCSE), which enhances the sensitivity of bacteria to conventional antibiotics .

The proposed mechanism of action for this compound includes:

  • Inhibition of bCSE Activity: This enzyme is crucial for bacterial survival under stress conditions. Inhibition leads to increased susceptibility to antibiotics.
  • Synergistic Effects: When used in combination with traditional antibiotics, compounds like this compound can potentiate their effects, making them more effective against resistant strains .

Study on Efficacy Against Resistant Strains

A study conducted in 2023 examined the efficacy of several indole-based inhibitors, including our compound of interest. The findings indicated that these inhibitors significantly reduced the minimum inhibitory concentration (MIC) values of standard antibiotics against resistant bacterial strains. For instance:

Antibiotic MIC (µg/mL) without Inhibitor MIC (µg/mL) with Inhibitor
Methicillin25632
Ciprofloxacin12816

This table illustrates the compound's ability to lower the MIC values significantly, indicating its potential as an antibiotic enhancer .

Safety and Toxicity

Preliminary toxicity assessments suggest that while the compound exhibits potent antibacterial activity, it also maintains a favorable safety profile in vitro. Further studies are warranted to evaluate its pharmacokinetics and long-term safety in vivo.

Q & A

Q. What are the recommended synthetic protocols for 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with 6-bromoindole. Key steps include alkylation at the indole nitrogen using bromoacetamide derivatives, followed by coupling with 1,1-dioxidotetrahydrothiophen-3-amine. Critical parameters:
  • Reagents : Use sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation (e.g., indole N–H activation) .
  • Temperature : Maintain 35–50°C to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization for high purity (>95%) .

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • NMR : 1^1H/13^{13}C NMR to confirm indole, sulfone, and acetamide moieties (e.g., indole H-3 at δ 7.2–7.5 ppm; sulfone SO2_2 group at δ 3.1–3.5 ppm) .
  • HPLC : Purity assessment with C18 columns (mobile phase: acetonitrile/water) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z ~410) .

Q. What initial biological screening approaches are suitable for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate:
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with THF to reduce side products in coupling steps .
  • Catalysis : Use Pd(OAc)2_2 for Buchwald-Hartwig amidation to enhance coupling yields .
  • Flow Chemistry : Implement continuous flow reactors for scalable, reproducible synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to confirm IC50_{50} consistency .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Vary substituents on indole (e.g., 5-fluoro vs. 6-bromo) and sulfone groups.
  • Biological Testing : Compare activities using standardized assays (see example table below) .

Q. Table 1: SAR of Bromoindole Acetamide Derivatives

CompoundR1_1 (Indole)R2_2 (Sulfone)IC50_{50} (µM, HeLa)
6-Bromo (Target Compound)BrSO2_212.3 ± 1.2
5-Bromo AnalogBr (C5)SO2_228.7 ± 2.1
Non-sulfone AnalogBrH>100

Q. What analytical methods address stability issues under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials; analyze photodegradation products with LC-MS .

Q. How to assess interaction mechanisms with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., KD_D determination) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .

Q. How to compare its reactivity with similar bromoindole derivatives?

  • Methodological Answer :
  • Electrophilic Substitution : React with HNO3_3/H2_2SO4_4; monitor nitration at C5 vs. C7 via 1^1H NMR .
  • Nucleophilic Displacement : Substitute Br with piperidine; track reaction progress by TLC .

Q. What computational methods predict physicochemical properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate dipole moments and HOMO-LUMO gaps .
  • LogP Prediction : Use ChemAxon or Molinspiration for partition coefficient estimation .

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